2-(Carbomethoxy)ethylmethyldichlorosilane
Overview
Description
2-(Carbomethoxy)ethylmethyldichlorosilane is an organochlorosilane compound with the molecular formula C5H10Cl2O2Si. It is also known by other names such as methyl 3-[dichloro(methyl)silyl]propanoate and propanoic acid, 3-(dichloromethylsilyl)-, methyl ester . This compound is a transparent liquid with a density of 1.87 g/mL and a boiling point of 98°C . It is primarily used in industrial and scientific research applications.
Mechanism of Action
Target of Action
2-(Carbomethoxy)ethylmethyldichlorosilane is a type of organochlorosilane . It is primarily used as a chemical intermediate Similar compounds are known to be silylating agents, suggesting that this compound may also act as a silylating agent.
Mode of Action
As a silylating agent, this compound likely interacts with specific functional groups in other molecules. For instance, related silane compounds are known to react with carboxyl, phenolic, and secondary hydroxyl groups to form silyl derivatives.
Biochemical Pathways
These modifications could potentially alter the function or activity of the targeted molecules.
Pharmacokinetics
The compound’s physical properties, such as its liquid state , could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as a flammable liquid and can cause severe skin burns and eye damage . Therefore, it should be handled with care, using appropriate protective equipment, and stored in a cool place . Additionally, the compound may react with water and moisture in the air to form hydrogen chloride .
Biochemical Analysis
Cellular Effects
The effects of 2-(Carbomethoxy)ethylmethyldichlorosilane on various types of cells and cellular processes are not extensively studied. As a chemical intermediate, it may influence cell function by modifying cellular components through silylation reactions These modifications can impact cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for its application in biochemical research. The compound has a boiling point of 363.5°C and a density of 1.354 g/cm³
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is essential to determine the threshold effects and potential toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely to undergo phase I and phase II metabolic reactions, similar to other xenobiotics These reactions may involve oxidation, reduction, hydrolysis, and conjugation with molecules such as glucuronic acid or glutathione
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is likely to interact with transporters or binding proteins that facilitate its movement across cellular membranes . Understanding the transport and distribution mechanisms of this compound is essential for its application in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbomethoxy)ethylmethyldichlorosilane typically involves the reaction of methyl 3-chloropropionate with methyltrichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Carbomethoxy)ethylmethyldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hydrogen chloride and corresponding silanols.
Substitution: Can undergo nucleophilic substitution reactions with nucleophiles such as alcohols and amines.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: Hydrogen chloride and silanols.
Substitution: Corresponding alkoxysilanes or aminosilanes.
Scientific Research Applications
2-(Carbomethoxy)ethylmethyldichlorosilane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of organosilicon compounds.
Biology: In the modification of biomolecules for research purposes.
Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Carbomethoxy)ethyltrichlorosilane: Similar structure but with three chlorine atoms instead of two.
Bis(trimethylsilylmethyl)dichlorosilane: Contains two trimethylsilyl groups instead of a carbomethoxy group.
3-Cyanopropylmethyldichlorosilane: Contains a cyano group instead of a carbomethoxy group.
Uniqueness
2-(Carbomethoxy)ethylmethyldichlorosilane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its ability to form stable siloxane bonds makes it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 3-[dichloro(methyl)silyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCNCHYFFPUDIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939457 | |
Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18163-34-3 | |
Record name | Methyl 3-(dichloromethylsilyl)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18163-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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